N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide
Description
This compound features a quinazolin-4(3H)-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a phenylmethanesulfonamide moiety at position 6. The 4-fluorophenyl substituent may improve metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-15-24-21-12-9-18(25-30(28,29)14-16-5-3-2-4-6-16)13-20(21)22(27)26(15)19-10-7-17(23)8-11-19/h2-13,25H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFKAXFTJJOLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone Derivatives
2.1.1. Claturafenib (N-{2-chloro-3-[(5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-4-fluorophenyl}-3-fluoroazetidine-1-sulfonamide)
- Structural Differences: Claturafenib incorporates a chloro-methylquinazolinone core, a fluoroazetidine sulfonamide, and additional halogenations.
- Biological Activity : As a BRAF inhibitor, claturafenib’s chloro and azetidine groups may improve binding to hydrophobic kinase pockets compared to the target compound’s methyl and phenylmethanesulfonamide groups.
- Physicochemical Properties : Higher molecular weight (estimated ~550 g/mol) compared to the target compound (exact weight unspecified) may reduce bioavailability.
N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide (CAS 1105207-47-3)
- Structural Differences : Replaces the phenylmethanesulfonamide with a pivalamide (tert-butyl carboxamide) group.
- Functional Impact: The sulfonamide in the target compound provides stronger hydrogen-bonding capacity (SO₂NH vs. Pivalamide’s bulkiness may hinder solubility but enhance metabolic stability .
Non-Quinazolinone Sulfonamide Derivatives
1,2,4-Triazole Sulfonamides (Compounds [7–9] in )
- Core Structure: 1,2,4-Triazole instead of quinazolinone.
- Sulfonamide Role: IR spectra show C=S vibrations (1247–1255 cm⁻¹) in triazole-thiones, contrasting with the target’s SO₂NH group (expected S=O stretches ~1150–1350 cm⁻¹). The triazole’s tautomerism (thione vs. thiol) differs from the rigid quinazolinone system, affecting stability and reactivity .
Chromen-4-one Sulfonamide ()
- Core Structure : Chromen-4-one with pyrazolopyrimidine and sulfonamide.
- Functional Impact: The chromenone core’s conjugated system may offer distinct π-π stacking interactions compared to quinazolinone. The sulfonamide’s position (para to amino groups) could modulate solubility and kinase inhibition profiles.
Key Comparative Data Table
Research Findings and Implications
- Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group likely improves solubility and target binding compared to pivalamide analogs, as seen in higher bioavailability of sulfonamide-containing kinase inhibitors .
- Halogenation Effects : The 4-fluorophenyl group in the target compound mirrors trends in claturafenib, where halogenation enhances target affinity and metabolic stability .
- Core Flexibility: Quinazolinone’s rigid planar structure may favor kinase inhibition over more flexible triazole derivatives, which exhibit tautomerism-dependent activity .
Biological Activity
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by a complex structure that includes a quinazoline core substituted with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 373.43 g/mol.
Research indicates that compounds within the quinazoline class often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The specific mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : The compound may affect pathways such as JNK (c-Jun N-terminal kinase) signaling, which is crucial in various cellular responses including apoptosis and inflammation.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study evaluated the cytotoxicity of related quinazoline compounds against human breast cancer cells (MCF-7). The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to cell death.
Antimicrobial Activity
Quinazolines have also shown promising antimicrobial activity:
- Case Study 2 : A series of synthesized quinazoline derivatives were tested against gram-positive and gram-negative bacteria. The results showed significant inhibition zones, particularly against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives are noteworthy:
- Case Study 3 : In a model of induced inflammation in rats, the administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
